Adrenoyl-ethanolamine

概要

説明

Adrenoyl-ethanolamine is a member of the N-acylethanolamine family, which are lipid compounds naturally present in both animal and plant membranes. These compounds are constituents of the membrane-bound phospholipid, N-acylphosphatidylethanolamine. This compound is known for its bioactive properties and plays a role in various physiological processes.

準備方法

Synthetic Routes and Reaction Conditions: Adrenoyl-ethanolamine can be synthesized through the reaction of ethanolamine with adrenic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the ethanolamine and the fatty acid.

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using lipases to catalyze the reaction between ethanolamine and adrenic acid. This method is advantageous due to its specificity and mild reaction conditions, which help in preserving the integrity of the product.

化学反応の分析

Types of Reactions: Adrenoyl-ethanolamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Corresponding alcohols.

Substitution: Substituted amides.

科学的研究の応用

Biological Significance

Adrenoyl-ethanolamine is derived from adrenic acid and plays a crucial role in lipid signaling and metabolic processes. It is primarily involved in:

- Cellular Signaling: It participates in various signaling pathways that regulate inflammation and cellular responses.

- Lipid Metabolism: As a product of polyunsaturated fatty acid metabolism, it influences lipid homeostasis and energy balance within cells.

Potential Biomarker for Diseases

Recent studies have identified this compound as a potential biomarker for several conditions:

- Ischemic Stroke: Research indicates that this compound levels are significantly altered in individuals with ischemic stroke, with an area under the receiver operating characteristic curve (AUC) of 0.941, suggesting its utility in early diagnosis .

- Pulmonary Metastatic Carcinoma: A metabolomics study highlighted its role as a distinguishing metabolite between pulmonary metastatic carcinoma and healthy individuals, demonstrating its potential in cancer diagnostics .

Therapeutic Applications

This compound's interaction with cannabinoid receptors suggests possible therapeutic applications:

- Cannabinoid Receptor Modulation: Although its binding affinity to CB1 receptors is weaker compared to anandamide, it may still influence endocannabinoid signaling pathways, potentially offering therapeutic benefits in pain management and inflammation.

- Ferroptosis Regulation: Studies indicate that this compound can modulate ferroptosis, a regulated form of cell death implicated in neurodegenerative diseases. Its role in lipid peroxidation pathways positions it as a target for therapeutic interventions in conditions like Parkinson's disease .

Comparative Analysis with Other N-Acylethanolamines

The following table compares this compound with other notable N-acylethanolamines regarding their structural features and biological activities:

| Compound Name | Derived From | Biological Activity |

|---|---|---|

| This compound | Adrenic acid | Involved in lipid signaling; potential biomarker for diseases |

| Oleoyl-ethanolamine | Oleic acid | Known for anti-inflammatory properties |

| Arachidonoyl-ethanolamine | Arachidonic acid | Involved in eicosanoid synthesis |

| Palmitoyl-ethanolamine | Palmitic acid | Plays a role in membrane stability |

| Stearoyl-ethanolamine | Stearic acid | Associated with energy storage |

This compound’s unique fatty acid composition influences its distinct biological activities compared to other compounds within the same family.

Case Studies and Research Findings

Several studies have provided insights into the applications of this compound:

- A study on serum metabolic profiling identified this compound as a significant metabolite associated with ischemic stroke, highlighting its diagnostic potential .

- Research into pulmonary metastatic carcinoma showed that this compound levels could differentiate between various pulmonary lesions, indicating its utility as a biomarker in cancer diagnostics .

作用機序

Adrenoyl-ethanolamine exerts its effects by interacting with specific receptors and enzymes in the body. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and inflammation. Additionally, this compound can modulate the activity of enzymes involved in the synthesis and degradation of other bioactive lipids, thereby influencing various physiological processes.

類似化合物との比較

Adrenoyl-ethanolamine is similar to other N-acylethanolamines such as:

Oleoylethanolamide: Known for its role in regulating appetite and body weight.

Palmitoylethanolamide: Recognized for its anti-inflammatory and analgesic properties.

Stearoylethanolamide: Studied for its effects on lipid metabolism and inflammation.

Uniqueness: this compound is unique due to its specific fatty acid composition, which imparts distinct biological activities compared to other N-acylethanolamines. Its ability to activate PPARs and modulate lipid metabolism makes it a valuable compound for research and therapeutic applications.

生物活性

Adrenoyl-ethanolamine, a member of the N-acylethanolamine (NAE) family, is a lipid compound that plays significant roles in various biological processes. These compounds are naturally found in both animal and plant membranes and are involved in cell signaling, inflammation, and neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications.

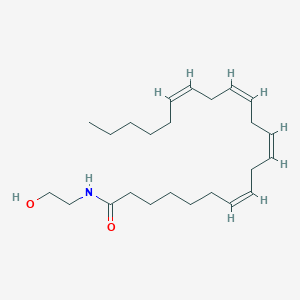

This compound has the chemical structure characterized by its acyl chain derived from adrenic acid. It is known for its interactions with various cellular components, influencing metabolic pathways and cellular responses.

This compound exhibits several critical biochemical properties:

- Cell Signaling : It influences cellular signaling pathways by modulating the activity of receptors and enzymes involved in lipid metabolism and inflammation.

- Enzyme Interaction : The compound interacts with enzymes such as lipoxygenases, which are crucial for lipid peroxidation processes linked to ferroptosis, a form of regulated cell death associated with neurodegenerative diseases .

- Membrane Composition : As a component of membrane-bound phospholipids, it contributes to the structural integrity and functionality of cellular membranes.

This compound exerts its effects through several mechanisms:

- Activation of PPARs : It activates peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism and inflammatory responses.

- Inhibition of TNF-alpha Effects : The compound can block the effects of tumor necrosis factor-alpha (TNF-alpha) on intracellular calcium concentrations, suggesting a role in modulating inflammatory responses.

- Influence on Gene Expression : By altering gene expression patterns, this compound can impact various cellular processes, including those related to stress responses and metabolic regulation .

Research Findings

Recent studies have highlighted the potential applications of this compound in clinical settings:

- Biomarker for Disease : A study identified this compound as a potential biomarker for ischemic stroke, demonstrating significant alterations in serum levels among affected individuals compared to healthy controls .

- Role in Cancer Metabolism : In metabolomics studies involving pulmonary metastatic carcinoma, this compound was identified as one of the significant metabolites differentiating between cancerous and non-cancerous states .

Case Studies

- Ischemic Stroke Study : A clinical study involving 60 participants revealed that elevated levels of this compound were associated with ischemic stroke, indicating its potential utility as a diagnostic biomarker .

- Pulmonary Metastatic Carcinoma : In research comparing pulmonary metastatic carcinoma with benign pulmonary nodules and primary lung cancer, this compound was one of the key metabolites identified that could help differentiate between these conditions .

Potential Therapeutic Applications

This compound shows promise for therapeutic applications in several areas:

- Neurodegenerative Diseases : Given its role in modulating inflammation and cell signaling pathways associated with neurodegeneration, it may serve as a therapeutic target for diseases such as Alzheimer's and Parkinson's disease .

- Inflammatory Conditions : Its ability to inhibit TNF-alpha effects positions it as a candidate for treating various inflammatory disorders.

特性

IUPAC Name |

(7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-7,10,13,16-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,26H,2-5,8,11,14,17-23H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVHVRYFQIXOAF-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028460 | |

| Record name | 7,10,13,16-Docosatetraenylethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adrenoyl ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

150314-35-5 | |

| Record name | N-(2-Hydroxyethyl)-7Z,10Z,13Z,16Z-docosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150314-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,10,13,16-Docosatetraenylethanolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150314355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,10,13,16-Docosatetraenylethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adrenoyl ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the discovery of adrenoyl-EA in Leonotis leonurus?

A: Leonotis leonurus is a South African medicinal plant traditionally used for various purposes, including inducing mild psychoactive effects. [] The identification of adrenoyl-EA in its flowers is significant because:

- Adrenoyl-EA has only been previously reported in one other plant species, Tropaeolum tuberosum. [] This discovery highlights the potential of underexplored plants as sources of novel bioactive compounds.

Q2: How was adrenoyl-EA identified in Leonotis leonurus?

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。